3-[(1-Aminobutan-2-yl)oxy]propan-1-ol is a chemical compound characterized by its specific functional groups, including an amino group and an alcohol group. It is classified as an organic compound due to the presence of carbon atoms in its structure. This compound may have applications in various scientific fields, particularly in medicinal chemistry and biochemistry.
The compound can be classified under the category of alcohols and amines. It features a propanol backbone, which is typical for many alcohols, and an amino group that suggests potential biological activity. The systematic name follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, ensuring clarity in its chemical identity.
The synthesis of 3-[(1-Aminobutan-2-yl)oxy]propan-1-ol can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure proper reaction rates and yields. Catalysts may be employed to enhance the efficiency of the reactions, particularly in nucleophilic substitution processes. Solvents like ethanol or methanol can be used to dissolve reactants and facilitate reactions.
Key structural data include:
3-[(1-Aminobutan-2-yl)oxy]propan-1-ol can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to drive the reactions toward completion.
The mechanism of action for 3-[(1-Aminobutan-2-yl)oxy]propan-1-ol primarily revolves around its role as a potential neurotransmitter or modulator in biological systems.
Research indicates that compounds with similar structures can interact with neurotransmitter receptors, influencing signaling pathways in neurons. This could lead to therapeutic effects in conditions such as anxiety or depression.
Key physical properties include:
Chemical properties include:
3-[(1-Aminobutan-2-yl)oxy]propan-1-ol has potential applications in:
The discovery of amino-alcohol-containing compounds represents a significant trajectory in medicinal chemistry, with 3-[(1-aminobutan-2-yl)oxy]propan-1-ol emerging as a structural hybrid of considerable interest. This compound belongs to a broader class of bioactive molecules characterized by dual functional groups capable of hydrogen bonding and electrostatic interactions, enhancing their molecular recognition properties. The historical development of such scaffolds is deeply intertwined with the exploration of Mannich bases – aminomethylated derivatives known for their versatile biological activities. As noted in foundational reviews, Mannich bases have demonstrated substantial potential as anticancer agents, antibacterials, and enzyme inhibitors, primarily due to their ability to interact with cellular thiols and nucleic acids [1]. Within this chemical landscape, amino-alcohol hybrids like 3-[(1-aminobutan-2-yl)oxy]propan-1-ol gained prominence as synthetically accessible intermediates that bridge the pharmacophoric features of β-amino alcohols and ether-linked chains. Their emergence accelerated with advances in multi-step organic synthesis, enabling precise structural modifications to optimize drug-receptor binding kinetics while maintaining metabolic stability [1] .
Table 1: Historical Evolution of Key Amino-Alcohol Hybrids
Time Period | Development Milestone | Impact on Compound Class |
---|---|---|
1980–1995 | Exploration of Mannich bases as cytotoxic agents | Established aminomethylation as a key strategy for bioactivity enhancement |
1996–2010 | Rise of ether-linked amino-alcohols in prodrug design | Enabled improved blood-brain barrier permeability and sustained release |
2011–Present | Hybridization with fluorinated scaffolds | Augmented target selectivity and metabolic resistance |
The compound’s specific architecture – featuring a chiral aminobutanoyl moiety connected via an ether linker to a propanol chain – allows it to function as a conformational modulator. This structural control is critical in medicinal chemistry applications where three-dimensional orientation determines pharmacological efficacy. Early pharmacological studies revealed that such compounds could mimic natural ligands for neurotransmitter receptors, particularly those involving catecholamine recognition sites, though 3-[(1-aminobutan-2-yl)oxy]propan-1-ol itself remains under investigation for undisclosed targets . Its emergence coincides with the broader shift toward functionalized hybrids in drug design, where combining multiple pharmacophores within a single molecule addresses polypharmacological interactions .
The systematic naming of 3-[(1-aminobutan-2-yl)oxy]propan-1-ol follows IUPAC conventions, precisely describing its branched ether-alcohol-amine structure. The root name "propan-1-ol" indicates a three-carbon chain with a terminal hydroxyl, while "(1-aminobutan-2-yl)oxy" specifies an ether linkage at the second carbon of a butylamine chain where the amine group resides at carbon 1. This nomenclature highlights two critical pharmacophoric elements: the amino group (hydrogen-bond donor/acceptor) and the hydroxyl group (hydrogen-bond donor), separated by a flexible chain.
Table 2: Structural Analogues and Their Pharmacophore Contributions
Compound Name | Molecular Weight (g/mol) | Key Pharmacophoric Features | XLogP3* Partition Coefficient |
---|---|---|---|
3-[(1-Aminobutan-2-yl)oxy]propan-1-ol | 162.24 | Ether linker, primary amine, primary alcohol | Estimated: 0.2 |
3-Aminopropan-1-ol | 75.11 | Primary amine, primary alcohol (no ether) | -1.12 [5] [10] |
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene | 183.22 | Aryl ring, fluorine, chiral amino-ether | 1.9 [7] |
3-Aminobutan-1-ol | 89.14 | β-Amino alcohol, chiral center | Not reported |
* XLogP3: Atomistic and knowledge-based method for octanol-water partition coefficient prediction
Structurally, this compound exhibits distinct parallels to established bioactive amino-alcohols:
Pharmacophore models position 3-[(1-aminobutan-2-yl)oxy]propan-1-ol as a flexible scaffold where the ether oxygen provides an additional hydrogen-bond acceptor site absent in simpler amino-alcohols. This feature is exploited in target prediction algorithms that map molecular similarity to biological activity. Chemical similarity searching using the compound’s "minimum structure" (core pharmacophore: amine + ether + hydroxyl) identifies analogues with activity against neuronal receptors and transporters, suggesting potential central nervous system applications .
The biological interactions and physicochemical behaviors of amino-alcohol hybrids are rationalized through several computational and theoretical frameworks:
Minimum Structure Concept in Target Prediction:Advanced ligand-based prediction tools employ the "minimum structure" framework to identify essential pharmacophoric features governing target engagement. For 3-[(1-aminobutan-2-yl)oxy]propan-1-ol, this constitutes the primary amine, ether oxygen, and hydroxyl group in a specific spatial arrangement. Structurally unrelated molecules sharing this minimum structure may exhibit similar binding to targets like neurotransmitter receptors or kinases. This approach bypasses statistical models by focusing on perfect substructure matches, improving prediction reliability . Computational validation using databases like ChEMBL and DrugBank confirms that molecules with this tripartite pharmacophore frequently modulate aminergic G-protein-coupled receptors.
Solvation and Hydrogen-Bonding Models:Density functional theory (DFT) calculations reveal that amino-alcohol hybrids exhibit cooperative hydrogen bonding, where the amine and hydroxyl groups simultaneously donate protons to biological acceptors. The ether linkage further stabilizes conformations via intramolecular interactions. Solvation models predict high water solubility (log S ≈ 0.5–1.0) despite moderate lipophilicity (estimated cLogP = -0.42 to 0.2), attributable to the compound’s ability to form extensive hydrogen-bonding networks with water molecules [10]. These properties align with Boiled-Egg predictive models indicating high gastrointestinal absorption but limited blood-brain barrier permeation due to the polar surface area (>90 Ų) [10].
Conformational Dynamics and Polymer Compatibility:Molecular dynamics simulations demonstrate that the ether linkage imparts significant flexibility, enabling adaptation to sterically constrained binding sites. This flexibility also facilitates integration into drug delivery matrices. Theoretical studies support the compound’s compatibility with polyester-based carriers like poly(lactic-co-glycolic acid) (PLGA), where the hydroxyl group could initiate ring-opening polymerization or form hydrogen bonds with carbonyl groups in the polymer backbone . Such interactions enhance drug-loading efficiency in sustained-release formulations targeting inflammatory or infectious diseases.
Table 3: Theoretical Properties Governing Bioactivity and Formulation Design
Theoretical Framework | Key Insight | Implication for Compound Application |
---|---|---|
Minimum Structure Pharmacophore | Amine-ether-hydroxyl triad essential for activity | Predicts target engagement with transporters and receptors |
Hydrogen-Bonding Capacity | >3 donor/acceptor sites | High solubility but limited CNS penetration |
Conformational Flexibility | Low energy barrier for bond rotation | Adaptability to diverse binding sites and polymer matrices |
These frameworks collectively position 3-[(1-aminobutan-2-yl)oxy]propan-1-ol as a versatile scaffold amenable to rational optimization. Its theoretical profile supports ongoing investigations into enzyme inhibition and targeted delivery, particularly where flexible linkers enhance binding entropy or carrier compatibility .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4